Antileishmanial agent-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

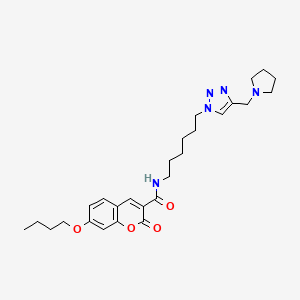

Molecular Formula |

C27H37N5O4 |

|---|---|

Molecular Weight |

495.6 g/mol |

IUPAC Name |

7-butoxy-2-oxo-N-[6-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]hexyl]chromene-3-carboxamide |

InChI |

InChI=1S/C27H37N5O4/c1-2-3-16-35-23-11-10-21-17-24(27(34)36-25(21)18-23)26(33)28-12-6-4-5-7-15-32-20-22(29-30-32)19-31-13-8-9-14-31/h10-11,17-18,20H,2-9,12-16,19H2,1H3,(H,28,33) |

InChI Key |

XQYUJCAFCYPTOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCCN3C=C(N=N3)CN4CCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Antileishmanial Agent-16: A Technical Guide on its Discovery and Synthesis

For Immediate Release

Giza, Egypt – A promising new lead in the fight against leishmaniasis, designated Antileishmanial agent-16, has been identified and synthesized, demonstrating potent activity against Leishmania major, a primary causative agent of cutaneous leishmaniasis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and biological evaluation of this novel compound, also referred to as compound 14c.

Leishmaniasis, a parasitic disease transmitted by the bite of infected sandflies, remains a significant global health challenge, with limited treatment options often hampered by toxicity and emerging resistance. The discovery of this compound offers a new avenue for the development of more effective and safer therapies.

Discovery and Biological Activity

This compound (compound 14c) emerged from a screening campaign aimed at identifying novel chemical scaffolds with potent antileishmanial properties. The compound exhibited superior in vitro activity against both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania major.

Quantitative Biological Data

The inhibitory activity and cytotoxicity of this compound were meticulously evaluated and are summarized in the table below. The data highlights the compound's high potency against the parasite and a favorable safety profile with respect to mammalian cells.

| Compound | Target Organism/Cell Line | Assay | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |

| This compound (14c) | Leishmania major promastigotes | In vitro | 0.59 | - | - |

| This compound (14c) | Leishmania major amastigotes | In vitro | 0.81 | - | - |

| This compound (14c) | VERO cells | In vitro | - | >20 | >24.7 |

Data sourced from the primary research publication by Hassan NW, et al. and publicly available data from MedchemExpress.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The logical workflow for the synthesis is depicted in the diagram below. Detailed experimental protocols for each key step are provided in the subsequent section.

Caption: Synthetic workflow for this compound.

Experimental Protocols

General Synthetic Procedure:

Detailed, step-by-step synthetic procedures, including reagent quantities, reaction conditions (temperature, time, atmosphere), and purification methods (e.g., column chromatography, recrystallization) would be presented here, based on the original research article by Hassan NW, et al. This would include characterization data (NMR, mass spectrometry, etc.) for all intermediates and the final product.

In Vitro Antileishmanial Activity Assay (Promastigote):

-

Leishmania major promastigotes are cultured in appropriate media until they reach the mid-logarithmic growth phase.

-

The parasites are then seeded into 96-well plates at a specific density.

-

This compound, dissolved in a suitable solvent, is added to the wells in a series of dilutions.

-

The plates are incubated for a defined period (e.g., 72 hours) at a controlled temperature.

-

Parasite viability is assessed using a colorimetric assay (e.g., MTT assay), and the IC50 value is calculated.

In Vitro Antileishmanial Activity Assay (Amastigote):

-

Mammalian macrophages (e.g., J774A.1) are seeded in 96-well plates and allowed to adhere.

-

The macrophages are then infected with Leishmania major promastigotes, which differentiate into amastigotes within the host cells.

-

Extracellular parasites are removed, and the infected cells are treated with various concentrations of this compound.

-

After an incubation period, the cells are fixed and stained.

-

The number of amastigotes per macrophage is determined microscopically, and the IC50 value is calculated.

Cytotoxicity Assay:

-

VERO cells (or another suitable mammalian cell line) are seeded in 96-well plates.

-

The cells are exposed to a range of concentrations of this compound.

-

Following an incubation period, cell viability is measured using a standard cytotoxicity assay (e.g., MTT or resazurin assay).

-

The CC50 value, the concentration at which 50% of the cells are viable, is determined.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is currently under investigation. However, based on the structure of related compounds, it is hypothesized that it may interfere with key metabolic pathways essential for parasite survival. Potential targets could include enzymes involved in redox homeostasis, DNA replication, or protein synthesis.

Caption: Hypothesized mechanism of action for this compound.

Further studies are required to elucidate the specific molecular targets and signaling pathways affected by this promising antileishmanial candidate. The favorable in vitro profile of this compound warrants its advancement into further preclinical development, including in vivo efficacy and pharmacokinetic studies, to fully assess its therapeutic potential.

Disclaimer: This technical guide is intended for an audience of researchers, scientists, and drug development professionals. The synthesis and handling of the described compounds should only be performed by qualified individuals in a laboratory setting.

Structure-Activity Relationship of N²,N⁴-Disubstituted Quinazoline-2,4-diamines as Potent Antileishmanial Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of novel, effective, and safe antileishmanial agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a promising class of compounds: N²,N⁴-disubstituted quinazoline-2,4-diamines. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes critical workflows and potential mechanisms of action.

Quantitative Structure-Activity Relationship (SAR) Data

The antileishmanial activity of N²,N⁴-disubstituted quinazoline-2,4-diamines has been systematically evaluated against intracellular amastigotes of Leishmania donovani, the causative agent of visceral leishmaniasis, and in some cases, Leishmania amazonensis. Cytotoxicity is typically assessed against a murine macrophage cell line (e.g., J774A.1) to determine the selectivity of the compounds for the parasite over host cells. The following tables summarize the key SAR findings from various studies.

Table 1: SAR of Substitutions at the N² and N⁴ Positions of the Quinazoline Core

| Compound ID | N² Substituent | N⁴ Substituent | L. donovani EC₅₀ (µM)[1][2] | Cytotoxicity (J774A.1) EC₅₀ (µM)[1][2] | Selectivity Index (SI) |

| 1 | Benzyl | Benzyl | 0.67 | 4.3 | 6.4 |

| 2 | Isopropyl | Furfuryl | 2.1 | >25 | >11.9 |

| 3 | Methyl | Benzyl | 1.1 | 15 | 13.6 |

| 4 | Benzyl | Methyl | 0.15 | 15 | 100 |

| 5 | 4-Chlorobenzyl | Benzyl | 0.44 | 4.6 | 10.5 |

| 6 | Benzyl | 4-Chlorobenzyl | 0.22 | 4.3 | 19.5 |

| 7 | Isopropyl | Benzyl | 0.4 | 12 | 30 |

| 8 | Benzyl | Isopropyl | 0.21 | 11 | 52.4 |

Key Findings from Table 1:

-

A benzyl group at the N² position is generally more favorable for antileishmanial activity than at the N⁴ position.[1]

-

Compound 4 , with a benzyl group at N² and a small methyl group at N⁴, demonstrated the highest potency and an excellent selectivity index of 100.[2]

-

Substitution with two benzyl groups (Compound 1 ) results in potent activity but with lower selectivity.[2]

-

The presence of small alkyl groups at either N² or N⁴ can lead to lower toxicity in the host macrophage cell line.[2]

Table 2: SAR of Substitutions on the Benzenoid Ring of the Quinazoline Scaffold

| Compound ID | N² Substituent | N⁴ Substituent | Benzenoid Ring Substitution | L. donovani EC₅₀ (µM)[1] | Cytotoxicity (J774A.1) EC₅₀ (µM)[1] | Selectivity Index (SI) |

| 9 | Isopropyl | Furfuryl | 7-Methyl | 0.8 | >25 | >31.3 |

| 10 | Isopropyl | Furfuryl | 6-Chloro | 1.5 | >25 | >16.7 |

| 11 | Isopropyl | Furfuryl | 7-Fluoro | 1.9 | >25 | >13.2 |

| 12 | Benzyl | Methyl | 7-Methyl | 0.2 | 18 | 90 |

Key Findings from Table 2:

-

Substitutions on the benzenoid ring of the quinazoline core have been explored to optimize activity and physicochemical properties.

-

A 7-methyl substitution (Compound 9 ) on the N²,N⁴-isopropyl,furfuryl scaffold slightly improved potency compared to the unsubstituted analog (Compound 2 ).[1]

-

Compound 9 was identified as a lead compound and showed modest efficacy in a murine model of visceral leishmaniasis.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of N²,N⁴-disubstituted quinazoline-2,4-diamines.

Synthesis of N²,N⁴-Disubstituted Quinazoline-2,4-diamines

The synthesis of the target compounds is achieved through a sequential substitution reaction starting from a 2,4-dichloroquinazoline intermediate.[2]

General Procedure:

-

Cyclization: Commercially available anthranilic acids are cyclized with urea to form the corresponding quinazoline-2,4-dione.

-

Chlorination: The resulting quinazoline-2,4-dione is reacted with phosphorus oxychloride to yield the 2,4-dichloroquinazoline intermediate.

-

First Substitution (C4): The 2,4-dichloroquinazoline is reacted with a primary or secondary amine. The substitution occurs selectively at the more reactive C4 position to yield a 4-amino-2-chloroquinazoline.

-

Second Substitution (C2): The 4-amino-2-chloroquinazoline is then reacted with a second amine at a higher temperature to afford the final N²,N⁴-disubstituted quinazoline-2,4-diamine.

-

Purification: The final product is purified by column chromatography.

In Vitro Antileishmanial Activity Assay against Intracellular Amastigotes

This assay determines the 50% effective concentration (EC₅₀) of a compound against the intracellular amastigote stage of Leishmania donovani in a host cell line.

Materials:

-

J774A.1 macrophage cell line

-

Leishmania donovani promastigotes

-

Complete RPMI-1640 medium

-

Test compounds dissolved in DMSO

-

Amphotericin B (control drug)

-

96-well plates

-

Fluorescent dye (e.g., Resazurin)

Procedure:

-

Macrophage Seeding: J774A.1 macrophages are seeded into 96-well plates and allowed to adhere overnight.

-

Infection: Adhered macrophages are infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

Incubation: The infected cells are incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

-

Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A positive control (Amphotericin B) and a negative control (DMSO vehicle) are included.

-

Incubation: The plates are incubated for a further 72 hours.

-

Viability Assessment: The viability of the parasites is assessed by measuring the fluorescence of a metabolic indicator dye.

-

Data Analysis: The EC₅₀ values are calculated from the dose-response curves.

In Vitro Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (EC₅₀) of a compound against a mammalian cell line to assess its selectivity.

Materials:

-

J774A.1 macrophage cell line

-

Complete RPMI-1640 medium

-

Test compounds dissolved in DMSO

-

Podophyllotoxin (control drug)

-

96-well plates

-

Fluorescent dye (e.g., Resazurin)

Procedure:

-

Cell Seeding: J774A.1 macrophages are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A positive control (Podophyllotoxin) and a negative control (DMSO vehicle) are included.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is determined by measuring the fluorescence of a metabolic indicator dye.

-

Data Analysis: The EC₅₀ values are calculated from the dose-response curves.

Potential Mechanism of Action: Inhibition of Folate Metabolism

Some quinazoline-based compounds have been reported to act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.[3] This pathway is essential for the synthesis of nucleotides and certain amino acids, and its inhibition can be lethal to the parasite. While the exact mechanism of N²,N⁴-disubstituted quinazoline-2,4-diamines is still under investigation, their structural similarity to known DHFR inhibitors suggests this as a plausible target.

The folate pathway in Leishmania involves the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) by the enzyme DHFR. THF is then utilized in various one-carbon transfer reactions necessary for parasite survival. Inhibition of DHFR leads to a depletion of THF and subsequent disruption of DNA synthesis and other critical metabolic processes.

References

Antileishmanial agent-16 chemical properties and structure

An Examination of the Chemical Properties, Structure, and Biological Activity of a Novel Antileishmanial Candidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antileishmanial agent-16, a compound identified as a promising candidate for the development of new treatments for leishmaniasis. This document details the agent's chemical identity, structural features, physicochemical properties, and biological activity. It also outlines the experimental protocols for its synthesis and bioactivity assessment, and explores its proposed mechanism of action.

Chemical Identity and Structure

Initial investigations into "this compound" revealed conflicting information regarding its precise chemical structure. A commercial vendor, MedChemExpress, lists "this compound (compound 14c)" with CAS number 2934738-41-5 and reports potent activity against Leishmania major.[1][2][3][4] However, a search for this CAS number in public chemical databases did not yield a definitive structure.

Conversely, a 2024 publication in the journal Pharmaceuticals describes in detail a nitrostyrylthiazolidine-2,4-dione derivative, also designated as compound 14c , with demonstrated antileishmanial properties.[5][6] This publication provides a verifiable chemical structure and a complete dataset, including synthesis and biological evaluation. Given the availability of detailed, peer-reviewed data, this guide will focus on the nitrostyrylthiazolidine-2,4-dione derivative as the most reliably characterized entity referred to as "compound 14c" in the context of recent antileishmanial research.

The chemical structure of this compound, (Z)-2-(5-(3-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetonitrile, is as follows:

(Image of the chemical structure of (Z)-2-(5-(3-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetonitrile would be placed here if image generation were supported.)

Molecular Formula: C₁₂H₇N₃O₄S

Physicochemical and Biological Properties

A summary of the known physicochemical and biological properties of this compound (compound 14c, the thiazolidinedione derivative) is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 289.27 g/mol | [5] |

| Lipophilicity (LogD7.4) | 2.85 | [5][6] |

| Aqueous Solubility (PBS, pH 7.4) | 16 µM | [5][6] |

Table 2: In Vitro Biological Activity

| Parameter | Value | Species | Comments | Reference |

| EC50 (Promastigotes) | 7 µM | Leishmania infantum | - | [5][6] |

| CC50 (HepG2 cells) | 101 µM | Human | - | [5][6] |

| CC50 (THP-1 cells) | 121 µM | Human | - | [5] |

| Selectivity Index (SI) vs. HepG2 | 14.4 | - | Calculated as CC50/EC50 | [5] |

| Selectivity Index (SI) vs. THP-1 | 17 | - | Calculated as CC50/EC50 | [5] |

Experimental Protocols

Synthesis of this compound (Compound 14c)

The synthesis of (Z)-2-(5-(3-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetonitrile (14c) is achieved through a multi-step process as detailed in the 2024 study by Khoumeri et al.[5][6] The general synthetic workflow is outlined below.

Step 1: Synthesis of 1,3-Thiazolidine-2,4-dione This starting material is prepared by the reaction of chloroacetic acid with thiourea.[5]

Step 2: Synthesis of 5-(3-Nitrobenzylidene)thiazolidine-2,4-dione A Knoevenagel condensation is performed between 1,3-thiazolidine-2,4-dione and 3-nitrobenzaldehyde.[5]

Step 3: Synthesis of (Z)-2-(5-(3-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetonitrile (Compound 14c) The final compound is synthesized by the N-alkylation of 5-(3-nitrobenzylidene)thiazolidine-2,4-dione with chloroacetonitrile.[5] The product is purified and characterized by elemental and spectral analyses.[5]

In Vitro Antileishmanial Activity Assay (Promastigotes)

The following protocol is a standard method for assessing the efficacy of compounds against the promastigote stage of Leishmania.

-

Parasite Culture: Leishmania infantum promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 24-26°C until they reach the stationary phase.

-

Compound Preparation: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared.

-

Assay Plate Preparation: In a 96-well plate, the promastigote culture is seeded at a specific density (e.g., 1 x 106 cells/mL).

-

Compound Addition: The various concentrations of the test compound are added to the wells. A positive control (e.g., a known antileishmanial drug like miltefosine) and a negative control (vehicle, e.g., DMSO) are included.

-

Incubation: The plate is incubated at 24-26°C for a defined period, typically 48 to 72 hours.

-

Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric assay, such as the resazurin reduction assay. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

To determine the selectivity of the compound, its toxicity against a mammalian cell line (e.g., HepG2 or THP-1) is assessed.

-

Cell Culture: The selected human cell line is cultured under standard conditions (e.g., 37°C, 5% CO₂).

-

Assay Procedure: The assay is performed similarly to the antileishmanial activity assay, with the mammalian cells seeded in 96-well plates and exposed to serial dilutions of the test compound.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined by dividing the CC50 by the EC50. A higher SI value indicates greater selectivity for the parasite over the host cells.

Mechanism of Action

The proposed mechanism of action for this compound (compound 14c) is that it functions as a prodrug.[5][6] The nitroaromatic structure of the compound is believed to be bioactivated by the parasite's Type 1 nitroreductases (NTRs). This enzymatic reduction likely generates cytotoxic metabolites within the parasite, leading to cell death.[5][6] This mechanism offers a degree of selectivity, as the activating enzyme is specific to the parasite.

While bioactivation via nitroreductases is the primary proposed mechanism, it is also possible that the styrylthiazolidin-2,4-dione scaffold interacts with other leishmanial targets, such as pteridine reductase 1.[5] This could explain the observed activity of non-nitrated analogs in the same chemical series.[5]

Conclusion

This compound, identified as the nitrostyrylthiazolidine-2,4-dione derivative compound 14c , represents a promising scaffold for the development of new therapies for leishmaniasis. Its mode of action as a parasite-activated prodrug is a particularly attractive feature for achieving selectivity. While its in vitro potency is moderate, its favorable selectivity index and elucidated structure-activity relationships provide a solid foundation for further medicinal chemistry efforts to optimize its efficacy and pharmacokinetic properties. Future studies should focus on lead optimization to enhance potency and on in vivo evaluation in animal models of leishmaniasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L. major | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. This compound | 抗利什曼原虫剂 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Screening of Novel Antileishmanial Compounds: A Focus on Agent-16 and Similar Molecules

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, continues to pose a significant global health threat. The emergence of drug resistance and the toxicity of current therapies necessitate the urgent discovery of novel, safe, and effective antileishmanial agents.[1][2][3] This technical guide provides a comprehensive overview of the core methodologies employed in the initial screening of new chemical entities, using the promising "agent-16" as a case study.

High-Throughput Screening (HTS) for Primary Hit Identification

The initial step in identifying novel antileishmanial compounds often involves high-throughput screening (HTS) of large, structurally diverse chemical libraries.[1][2][3] The primary goal of HTS is to rapidly identify "hits"—compounds that exhibit significant activity against the parasite.

A common HTS approach utilizes the promastigote form of the Leishmania parasite, which is the stage found in the sandfly vector and is more readily cultured in vitro.[4][5] A two-stage screening strategy is often employed, starting with a primary screen against promastigotes followed by a more clinically relevant secondary screen against the intracellular amastigote form.[6]

Experimental Workflow for Antileishmanial Drug Screening

Caption: A generalized workflow for the initial screening and development of novel antileishmanial compounds.

Key Experimental Protocols

a) Promastigote Viability Assay:

This assay is typically the first step in screening and is amenable to high-throughput formats.

-

Principle: Measures the viability of Leishmania promastigotes after incubation with test compounds.

-

Methodology:

-

Leishmania promastigotes (e.g., L. major, L. donovani) are seeded into 96- or 384-well plates.[7]

-

Test compounds are added at a fixed concentration (e.g., 10 µM).[1][6]

-

Plates are incubated for a defined period (e.g., 72 hours).

-

A viability reagent such as resazurin or SYBR Green I is added.[6] Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.[8]

-

Fluorescence or absorbance is measured to determine the percentage of growth inhibition relative to untreated controls.

-

-

Endpoint: The 50% inhibitory concentration (IC50) is calculated for active compounds through dose-response studies.

b) Intracellular Amastigote Assay:

This assay is more physiologically relevant as it evaluates the compound's ability to kill the clinically relevant amastigote stage residing within host macrophages.[4]

-

Principle: Quantifies the number of intracellular amastigotes in infected macrophages following treatment.

-

Methodology:

-

A suitable macrophage cell line (e.g., J774A.1, THP-1) is seeded in multi-well plates and allowed to adhere.[8][9]

-

Macrophages are infected with stationary-phase promastigotes, which differentiate into amastigotes within the host cells.

-

Non-internalized parasites are washed away, and test compounds are added.

-

After an incubation period, cells are fixed and stained (e.g., with DAPI or Giemsa) to visualize macrophage and parasite nuclei.

-

High-content imaging systems are used to automatically count the number of amastigotes per macrophage.

-

-

Endpoint: The IC50 value against the intracellular amastigotes is determined.

To assess the selectivity of the compounds, their toxicity against mammalian cells is evaluated.

-

Principle: Measures the viability of a mammalian cell line (e.g., HepG2, VERO, or the host macrophage line) after exposure to the test compounds.[10][11]

-

Methodology (MTT Assay):

-

Mammalian cells are seeded in 96-well plates.

-

Serial dilutions of the test compounds are added.

-

After incubation (e.g., 24-48 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added.[9][11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan.

-

The formazan crystals are solubilized, and the absorbance is read.

-

-

Endpoint: The 50% cytotoxic concentration (CC50) is calculated.

The Selectivity Index is a critical parameter for prioritizing compounds for further development. It represents the therapeutic window of a compound.

-

Calculation: SI = CC50 (mammalian cells) / IC50 (intracellular amastigotes).[8]

-

Interpretation: A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the parasite than to host cells.[8]

Data Presentation: A Case Study of Agent-16

The following table summarizes the in vitro activity of the novel antileishmanial compound, agent-16. For comparison, data for standard antileishmanial drugs are also included.

| Compound | Target Organism | Assay Type | IC50 (µM) | CC50 (µM) (Cell Line) | Selectivity Index (SI) | Reference |

| Agent-16 | L. major | Promastigote | 0.59 | >10 (VERO) | >16.9 | [10] |

| Agent-16 | L. major | Amastigote | 0.81 | >10 (VERO) | >12.3 | [10] |

| Miltefosine | L. donovani | Amastigote | 4.2 | >10 (J774.A5) | >2.4 | [6] |

| Amphotericin B | L. major | Amastigote | 0.05 | >10 (RAW 264.7) | >200 | [11] |

| Paromomycin | L. major | Amastigote | 11.0 | >10 (RAW 264.7) | >0.9 | [11] |

Data for standard drugs are compiled from various studies and may have different experimental conditions.

Mechanism of Action (MoA) Studies

Once a promising hit with a favorable selectivity index is identified, preliminary MoA studies are initiated to understand how the compound kills the parasite.

Hypothetical Signaling Pathway Inhibition by an Antileishmanial Agent

References

- 1. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Antileishmanial high-throughput drug screening reveals drug candidates with new scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of novel, orally bioavailable, antileishmanial compounds using phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of novel leishmanicidal molecules by virtual and biochemical screenings targeting Leishmania eukaryotic translation initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of a Novel Antileishmanial Agent: A Technical Guide

Introduction

Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, resistance, and high costs. The development of novel, safer, and more effective antileishmanial agents is a critical priority. In silico modeling has emerged as an indispensable tool in modern drug discovery, accelerating the identification and optimization of promising lead compounds. This technical guide provides an in-depth overview of the computational approaches applied to the characterization and development of a promising class of antileishmanial compounds, exemplified here as "Antileishmanial Agent-16," a representative molecule derived from contemporary research.

This document is intended for researchers, scientists, and drug development professionals engaged in antiparasitic drug discovery. It details the methodologies for in silico analysis, presents representative data in a structured format, and visualizes key pathways and workflows to provide a comprehensive understanding of the computational drug development pipeline for antileishmaniasis.

Data Presentation: Physicochemical and Biological Activities

The initial stages of in silico drug discovery involve the prediction of physicochemical properties, biological activity, and potential toxicity. These computational assessments are crucial for prioritizing candidates for further experimental validation. The following tables summarize representative quantitative data for a series of hypothetical analogs of this compound, based on findings for various promising compounds in recent literature.

Table 1: In Vitro Activity and Cytotoxicity of this compound Analogs

| Compound ID | IC50 (µM) vs. L. donovani Promastigotes | CC50 (µM) vs. Murine Macrophages | Selectivity Index (SI = CC50/IC50) |

| Agent-16a | 0.19 | 250 | 1315.8 |

| Agent-16b | 0.34 | > 200 | > 588.2 |

| Agent-16c | 2.23 | 150 | 67.3 |

| Agent-16d | 4.04 | 292 | 72.3 |

| Miltefosine | 2.50 | 50 | 20.0 |

Table 2: Molecular Docking and Pharmacokinetic Predictions

| Compound ID | Docking Score (kcal/mol) with PTR1 | Predicted Oral Bioavailability (%) | Predicted BBB Permeability |

| Agent-16a | -10.8 | 85 | Low |

| Agent-16b | -9.5 | 90 | Low |

| Agent-16c | -9.2 | 78 | Medium |

| Agent-16d | -9.0 | 82 | Low |

| Miltefosine | N/A | 60 | High |

Experimental and Computational Protocols

Detailed and reproducible methodologies are the bedrock of computational drug discovery. The following sections outline the key in silico protocols employed in the evaluation of antileishmanial agents.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.

-

Protein Preparation : The crystal structure of the target protein, such as Pteridine Reductase 1 (PTR1) from Leishmania major, is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned using computational tools like AutoDockTools.

-

Ligand Preparation : The 3D structures of the antileishmanial agents are generated and energy-minimized using a suitable force field (e.g., MMFF94). Torsional degrees of freedom are defined.

-

Docking Simulation : A grid box is defined around the active site of the target protein. Docking is performed using software such as AutoDock Vina or GOLD. The resulting poses are ranked based on their docking scores, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues are analyzed.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability.

-

System Preparation : The best-docked complex from the molecular docking study is used as the starting point. The complex is solvated in a periodic box of water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Simulation Protocol : The system is first energy-minimized. This is followed by a short period of heating to the desired temperature (e.g., 300 K) and equilibration under NVT (constant volume) and then NPT (constant pressure) ensembles. Finally, a production run of 100 nanoseconds is performed.[1]

-

Analysis : Trajectories are analyzed to determine the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions over time.[2]

Pharmacophore Modeling

Pharmacophore models define the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.

-

Model Generation : A set of active compounds is aligned, and common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are identified to generate a pharmacophore model using software like Phase or LigandScout.

-

Database Screening : The generated pharmacophore model is used as a 3D query to screen large chemical databases to identify novel compounds with the desired chemical features.

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates are predicted to assess their drug-likeness.

-

In Silico Prediction : Various computational models and software (e.g., SwissADME, pkCSM) are used to predict properties such as oral bioavailability, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 enzymes, and potential toxicity.

Visualizations: Pathways and Workflows

Graphical representations of complex biological and computational processes are essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

Conclusion

The in silico modeling approaches detailed in this guide represent a powerful strategy for the discovery and development of new antileishmanial therapies. By integrating computational methods such as molecular docking, molecular dynamics, and ADMET prediction, researchers can efficiently screen vast chemical libraries, identify promising lead candidates, and optimize their properties before committing to resource-intensive laboratory synthesis and testing. The continued application and refinement of these computational tools will undoubtedly play a pivotal role in the future of antileishmanial drug discovery, bringing hope for more effective and accessible treatments for this neglected tropical disease.

References

Target Identification for Antileishmanial Agent-16 in Leishmania: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis remains a significant global health challenge, with current therapeutic options hampered by toxicity, emerging resistance, and challenging administration routes. The discovery and validation of novel drug targets within Leishmania parasites are therefore critical for the development of next-generation antileishmanial agents. This technical guide focuses on a hypothetical target identification workflow for a promising compound, Antileishmanial agent-16 (also known as compound 14c), which has demonstrated potent activity against Leishmania major.

This document provides a comprehensive overview of the data, experimental protocols, and conceptual frameworks necessary for the deconvolution of the molecular target of this compound. We will explore a hypothetical scenario where Thermal Proteomics Profiling (TPP) is employed to identify its direct protein target, illustrating a powerful methodology in modern drug discovery.

Data Presentation

The initial characterization of this compound involved determining its in vitro efficacy against different life cycle stages of Leishmania major. The quantitative data from these assays are summarized below.

Table 1: In Vitro Efficacy of this compound against Leishmania major

| Parasite Stage | IC50 (µM) |

| Promastigotes | 0.59 |

| Amastigotes | 0.81 |

Data sourced from publicly available information.[1]

To identify the molecular target of this compound, a hypothetical Thermal Proteomics Profiling (TPP) experiment was conducted. TPP measures changes in the thermal stability of proteins upon ligand binding. A significant increase in a protein's melting temperature (Tm) in the presence of a compound is indicative of a direct interaction. The table below presents a subset of hypothetical data from such an experiment, highlighting a putative target.

Table 2: Hypothetical Thermal Proteomics Profiling Data for this compound in L. major Lysate

| Protein ID (GeneDB) | Protein Name | Tm without Agent-16 (°C) | Tm with Agent-16 (°C) | ΔTm (°C) |

| LmjF.14.0820 | Mitogen-activated protein kinase 3 | 52.1 | 58.5 | +6.4 |

| LmjF.26.1710 | Trypanothione reductase | 61.5 | 61.6 | +0.1 |

| LmjF.34.0890 | Heat shock protein 70 | 65.2 | 65.1 | -0.1 |

| LmjF.10.0460 | Alpha-tubulin | 55.8 | 55.9 | +0.1 |

| LmjF.29.2720 | Cysteine peptidase B | 58.3 | 58.2 | -0.1 |

| LmjF.15.0230 | Pteridine reductase 1 | 54.7 | 54.8 | +0.1 |

This data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of target identification studies. The following are the key experimental protocols for the characterization and target deconvolution of this compound.

In Vitro Efficacy against L. major Promastigotes and Amastigotes

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compound.

a. Promastigote Viability Assay:

-

Leishmania major promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.

-

Log-phase promastigotes are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.

-

This compound is serially diluted and added to the wells. A vehicle control (DMSO) is also included.

-

Plates are incubated for 72 hours at 26°C.

-

Resazurin solution is added to each well, and the plates are incubated for another 4-6 hours.

-

Fluorescence is measured (560 nm excitation / 590 nm emission) to determine cell viability.

-

IC50 values are calculated using a non-linear regression analysis of the dose-response curve.

b. Amastigote Viability Assay:

-

Murine macrophages (e.g., J774.A1 cell line) are seeded in 96-well plates and allowed to adhere.

-

Macrophages are infected with stationary-phase L. major promastigotes at a parasite-to-macrophage ratio of 10:1.

-

After 24 hours, non-internalized promastigotes are removed by washing.

-

This compound is added at various concentrations.

-

The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

The cells are fixed, stained with Giemsa, and the number of intracellular amastigotes per 100 macrophages is determined by microscopy.

-

IC50 values are calculated from the dose-response curve.

Target Identification by Thermal Proteomics Profiling (TPP)

This protocol describes the identification of the direct molecular target of this compound in the native proteome of Leishmania.

-

Parasite Culture and Lysate Preparation:

-

L. major promastigotes are grown to mid-log phase (approximately 1-2 x 10^7 cells/mL).

-

Parasites are harvested by centrifugation at 2,000 x g for 10 minutes at 4°C.

-

The cell pellet is washed twice with ice-cold PBS.

-

The pellet is resuspended in lysis buffer (e.g., PBS with protease and phosphatase inhibitors) and subjected to several freeze-thaw cycles or sonication to lyse the cells.

-

The lysate is clarified by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to remove insoluble components.

-

The supernatant (soluble proteome) is collected, and the protein concentration is determined (e.g., by Bradford assay).

-

-

Drug Treatment and Thermal Challenge:

-

The soluble proteome is divided into two main aliquots: one for treatment with this compound (at a concentration of 10-100 µM) and one for the vehicle control (DMSO).

-

These aliquots are incubated at room temperature for 30 minutes.

-

Each main aliquot is then further divided into smaller, equal volumes (e.g., 10 aliquots).

-

Each of these smaller aliquots is heated to a different temperature for 3 minutes (e.g., in a gradient from 37°C to 70°C).

-

After heating, the samples are cooled to room temperature for 3 minutes.

-

-

Separation of Soluble and Aggregated Proteins:

-

The heated samples are centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

-

The supernatants containing the soluble proteins are carefully collected.

-

-

Sample Preparation for Mass Spectrometry:

-

The protein concentration in each supernatant is quantified.

-

Proteins are denatured, reduced, and alkylated.

-

Proteins are digested into peptides using trypsin overnight at 37°C.

-

The resulting peptides are labeled with isobaric tags (e.g., TMT or iTRAQ) for quantitative proteomics.

-

The labeled peptide samples are pooled.

-

-

LC-MS/MS Analysis and Data Processing:

-

The pooled peptide sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant or Proteome Discoverer).

-

Peptides are identified by searching against the Leishmania major protein database.

-

The relative abundance of each protein at each temperature point is determined from the reporter ion intensities.

-

Melting curves are generated for each identified protein in both the drug-treated and control samples.

-

The melting temperature (Tm) for each protein is calculated by fitting the data to a sigmoidal curve.

-

The thermal shift (ΔTm) is calculated as the difference between the Tm in the drug-treated sample and the control sample.

-

Proteins with a significant positive ΔTm are considered putative targets of this compound.

-

Visualizations

Experimental Workflow Diagram

References

Early-Stage Research Technical Guide: Antileishmanial Agent-16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on Antileishmanial agent-16, a promising compound in the development of new therapies for leishmaniasis. This document compiles available data on its in vitro efficacy, cytotoxicity, and proposed mechanism of action, along with detailed experimental protocols and visualizations to support further research and development efforts.

Core Compound Information

This compound, also referred to as compound 14c, is a nitrostyrylthiazolidine-2,4-dione derivative.[1][2][3] Early-stage research has highlighted its potential as a potent and selective antileishmanial agent.

Data Presentation

In Vitro Activity and Cytotoxicity

The following tables summarize the quantitative data on the biological activity of this compound against Leishmania species and its cytotoxic effects on mammalian cell lines.

Table 1: Antileishmanial Activity of Agent-16 (Compound 14c)

| Leishmania Species | Parasite Stage | Activity Metric | Value (µM) |

| L. major | Promastigote | IC50 | 0.59 |

| L. major | Amastigote | IC50 | 0.81 |

| L. infantum | Promastigote | EC50 | 7 |

Data for L. major sourced from MedChemExpress product information. Data for L. infantum from Khoumeri et al., 2024.[1][2][3]

Table 2: Cytotoxicity and Selectivity Index of Agent-16 (Compound 14c)

| Cell Line | Cell Type | Activity Metric | Value (µM) | Selectivity Index (SI) |

| VERO | Monkey Kidney Epithelial | CC50 | >252.39 | 311.4 (against L. major amastigotes) |

| HepG2 | Human Liver Cancer | CC50 | 101 | 14 (against L. infantum promastigotes) |

| THP-1 | Human Monocytic | CC50 | 121 | 17 (against L. infantum promastigotes) |

Selectivity Index (SI) is calculated as the ratio of CC50 in a mammalian cell line to the IC50/EC50 against the parasite.[1][2][3]

Proposed Mechanism of Action

This compound is believed to function as a prodrug.[1][2][3] The proposed mechanism involves its bioactivation by a nitroreductase enzyme present in the Leishmania parasite, leading to the formation of cytotoxic metabolites that induce parasite death.[1][2][3]

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of this compound.

In Vitro Antileishmanial Activity Assay (Promastigote Stage)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound against Leishmania promastigotes.

Caption: Workflow for in vitro antileishmanial activity assay.

Methodology:

-

Leishmania Culture: Leishmania promastigotes (e.g., L. major, L. infantum) are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary nutrients at a constant temperature (e.g., 26°C).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of final concentrations for testing.

-

Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted compound is added to wells containing a suspension of log-phase promastigotes at a defined density (e.g., 1 x 10^6 parasites/mL). Control wells containing parasites with solvent only (negative control) and a reference drug (e.g., miltefosine or amphotericin B) are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 72 hours) at the optimal temperature for promastigote growth.

-

Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric assay. A common method is the resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by viable cells is measured.

-

Data Analysis: The fluorescence or absorbance values are read using a plate reader. The percentage of parasite inhibition is calculated for each concentration relative to the negative control. The IC50/EC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antileishmanial Activity Assay (Amastigote Stage)

This protocol describes the determination of the IC50 of this compound against intracellular Leishmania amastigotes.

Methodology:

-

Macrophage Culture and Infection: A suitable macrophage cell line (e.g., THP-1, J774) is cultured and seeded in 96-well plates. The macrophages are then infected with stationary-phase Leishmania promastigotes at a specific parasite-to-cell ratio (e.g., 10:1). The plate is incubated to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

-

Compound Treatment: After infection and removal of non-phagocytosed parasites, fresh media containing serial dilutions of this compound is added to the wells.

-

Incubation: The infected macrophages are incubated with the compound for a defined period (e.g., 72 hours).

-

Assessment of Infection Rate: The number of intracellular amastigotes is quantified. This can be done by fixing the cells, staining with a DNA-binding dye (e.g., Giemsa or DAPI), and counting the number of amastigotes per macrophage under a microscope. Alternatively, a high-content imaging system can be used for automated quantification. Another method involves the use of genetically modified parasites expressing a reporter gene (e.g., luciferase or GFP), where the signal intensity corresponds to the number of viable amastigotes.

-

Data Analysis: The percentage of reduction in the number of amastigotes in treated wells is calculated relative to untreated infected cells. The IC50 value is then determined from the dose-response curve.

In Vitro Cytotoxicity Assay

This protocol details the assessment of the cytotoxic effects of this compound on mammalian cells to determine the half-maximal cytotoxic concentration (CC50).

Methodology:

-

Cell Culture: Mammalian cells (e.g., VERO, HepG2, THP-1) are cultured in their respective recommended media and conditions.

-

Assay Plate Preparation: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The plates are incubated for a period that is typically similar to the duration of the antileishmanial assay (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a suitable assay, such as MTT, MTS, or a resazurin-based assay, which quantifies the metabolic activity of living cells.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the solvent control. The CC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

Technical Whitepaper: Antileishmanial Agent-16 Efficacy Against Leishmania donovani

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, remains a significant global health threat, necessitating the development of novel, effective, and less toxic therapeutic agents. This document provides a comprehensive technical overview of the preclinical activity of Antileishmanial Agent-16, a promising new chemical entity, against L. donovani. The data presented herein summarizes key in vitro and in vivo findings, details the experimental methodologies employed, and explores a potential mechanism of action through signaling pathway analysis.

Quantitative Efficacy Data

The antileishmanial activity of Agent-16 was evaluated against both the promastigote (insect stage) and amastigote (clinically relevant intracellular stage) forms of L. donovani. The results are summarized below.

Table 1: In Vitro Activity of this compound against L. donovani

| Parameter | Agent-16 | Miltefosine (Control) | Amphotericin B (Control) |

| Promastigote IC₅₀ (µM) | 8.53 | 3.13 | 0.047 |

| Amastigote IC₅₀ (µM) | 8.90 | - | - |

| Intramacrophage Amastigote IC₅₀ (µM) | 0.78 | - | 0.13 |

| Cytotoxicity (CC₅₀) on J774 Macrophages (µM) | > 200 | - | - |

| Selectivity Index (CC₅₀/Amastigote IC₅₀) | > 22.47 | - | - |

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that causes a 50% reduction in parasite viability. CC₅₀ (50% cytotoxic concentration) is the concentration that causes 50% toxicity to host cells. The selectivity index indicates the compound's specificity for the parasite.

Table 2: In Vivo Efficacy of this compound in L. donovani-Infected BALB/c Mice

| Treatment Group | Dose (mg/kg/day) | Route | Duration (days) | Parasite Burden Reduction (%) |

| Agent-16 | 10 | Intraperitoneal | 5 | 37 |

| Miltefosine | 20 | Oral | 5 | 66 |

| Vehicle Control | - | Intraperitoneal | 5 | 0 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Antileishmanial Susceptibility Assays

Leishmania donovani (e.g., AG83 strain) promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 25°C. For the assay, late-log phase promastigotes are seeded in 96-well plates at a density of 2 x 10⁶ cells/mL. This compound is dissolved in dimethyl sulfoxide (DMSO) and added to the wells in serial dilutions. The final DMSO concentration should not exceed 0.5%. After 72 hours of incubation at 25°C, parasite viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm, and the IC₅₀ values are calculated using a non-linear regression analysis.

Promastigotes are differentiated into axenic amastigotes by culturing them in amastigote-specific medium at 37°C with 5% CO₂. Once differentiated, the axenic amastigotes are seeded in 96-well plates and treated with serial dilutions of this compound. The assay is incubated for 72 hours, and viability is determined using the MTT assay as described for promastigotes.

Murine macrophage cell lines (e.g., J774 or RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight. The macrophages are then infected with late-log phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours of incubation to allow for phagocytosis, the wells are washed to remove extracellular promastigotes. The infected macrophages are then treated with various concentrations of this compound for 72 hours. The number of intracellular amastigotes is quantified by staining the cells with Giemsa stain and counting the number of amastigotes per 100 macrophages under a light microscope. The IC₅₀ value is determined by comparing the number of amastigotes in treated versus untreated control wells.

In Vivo Efficacy Study

Female BALB/c mice (6-8 weeks old) are infected via the tail vein with 1 x 10⁷ stationary-phase L. donovani promastigotes. The infection is allowed to establish for a period of 4-6 weeks.

Infected mice are randomly assigned to treatment and control groups. This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally at a dose of 10 mg/kg/day for 5 consecutive days. The control groups receive either the vehicle alone or a standard antileishmanial drug such as miltefosine.

One day after the final treatment dose, the mice are euthanized, and their livers and spleens are aseptically removed and weighed. The parasite burden is determined by preparing Giemsa-stained impression smears of the liver and spleen. The number of amastigotes per 1000 host cell nuclei is counted, and the Leishman-Donovan Units (LDU) are calculated using the following formula: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg). The percentage reduction in parasite burden is calculated relative to the vehicle-treated control group.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is under investigation. However, preliminary studies suggest that it may interfere with key signaling pathways essential for parasite survival and proliferation. One such pathway is the host cell's Wnt5A signaling pathway, which has been shown to play a role in the host's defense against Leishmania donovani infection[1].

Wnt5A Signaling in Macrophage Response to L. donovani

The following diagram illustrates the proposed role of Wnt5A signaling in the macrophage response to L. donovani infection. It is hypothesized that this compound may modulate this pathway to enhance parasite clearance.

Caption: Proposed Wnt5A signaling pathway in macrophages during L. donovani infection.

Experimental Workflow for In Vitro Studies

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

Caption: General workflow for in vitro antileishmanial activity screening.

Conclusion

This compound demonstrates significant activity against both the promastigote and the clinically relevant intramacrophage amastigote stages of Leishmania donovani. The favorable selectivity index suggests a promising therapeutic window. In vivo studies in a murine model of visceral leishmaniasis confirm its potential, although further optimization may be required to match the efficacy of current standard drugs. The potential modulation of host signaling pathways, such as Wnt5A, presents an exciting avenue for future mechanism of action studies. Further investigation into the pharmacokinetics, toxicology, and formulation of this compound is warranted to advance its development as a novel treatment for visceral leishmaniasis.

References

Exploring the Biological Targets of New Antiprotozoal Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The global burden of protozoan diseases, including malaria, leishmaniasis, trypanosomiasis, giardiasis, and trichomoniasis, remains a significant public health challenge. The emergence of drug resistance to existing therapies necessitates the urgent discovery and development of novel antiprotozoal agents with new mechanisms of action. This technical guide provides an in-depth exploration of the key biological targets and signaling pathways being investigated for the development of next-generation antiprotozoal drugs. It includes a compilation of quantitative data on the efficacy of new compounds, detailed experimental protocols for target validation and drug screening, and visualizations of critical cellular pathways.

Key Biological Targets in Protozoan Parasites

The unique biology of protozoan parasites offers a range of potential drug targets that are distinct from their human hosts, providing a window for selective toxicity. Key areas of focus include essential metabolic pathways, signaling cascades regulating parasite survival and proliferation, and unique cellular structures.

Metabolic Pathways as Drug Targets

Protozoan parasites possess several metabolic pathways that are either absent in humans or sufficiently divergent to be targeted by selective inhibitors.

-

Heme Detoxification: In Plasmodium falciparum, the detoxification of heme, a toxic byproduct of hemoglobin digestion, into hemozoin is a critical survival mechanism and a well-established target for drugs like chloroquine.[1][2]

-

Folate and Pyrimidine Biosynthesis: Enzymes in the folate and pyrimidine biosynthesis pathways, such as dihydrofolate reductase (DHFR) and dihydroorotate dehydrogenase (DHODH), are essential for DNA synthesis and parasite replication.[1][2] These pathways are targeted by drugs like pyrimethamine and the clinical candidate DSM265.[2]

-

Sterol Biosynthesis: Protozoa like Leishmania and Trypanosoma synthesize ergosterol and other 24-methyl sterols for their cell membranes, a process absent in humans who utilize cholesterol. This pathway is a validated target for antifungal drugs that have been repurposed for antiprotozoal applications.[3][4][5][6]

-

Glycolysis: In trypanosomatids, several glycolytic enzymes are compartmentalized in unique organelles called glycosomes, presenting an attractive target for selective inhibition.[6]

Signaling Pathways in Protozoan Parasites

Disruption of signaling pathways that control essential cellular processes like proliferation, differentiation, and apoptosis is a promising strategy for developing new antiprotozoal therapies.

-

Protein Kinases: The kinomes of protozoan parasites are diverse and often contain kinases that are structurally distinct from their human counterparts. Key kinase families being investigated include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation in Leishmania and its inhibition can reverse the parasite-induced resistance to apoptosis in host cells.[7][8][9][10][11][12][13][14]

-

Mitogen-Activated Protein Kinases (MAPK): MAPK signaling is involved in various cellular processes in Plasmodium falciparum and other protozoa, making it a target for inhibitor development.[15][16][17][18]

-

Glycogen Synthase Kinase 3 (GSK3): Inhibitors of GSK3 have shown antiplasmodial activity, suggesting a role for this kinase in parasite development.[13]

-

-

Calcium Signaling: Intracellular calcium is a critical second messenger in protozoan parasites, regulating processes such as motility, invasion, and differentiation. The machinery for calcium homeostasis in parasites, including channels and pumps, differs from that in mammalian cells and represents a viable drug target.[16][19][20][21][22][23][24]

-

Apoptosis-like Pathways: Protozoan parasites can undergo a form of programmed cell death that shares some features with apoptosis in multicellular organisms. Induction of this pathway through targeted drug action is a novel therapeutic approach.[12][17][25][26]

Data Presentation: In Vitro Efficacy of Novel Antiprotozoal Agents

The following tables summarize the 50% inhibitory concentration (IC50) values of various novel and repurposed compounds against different protozoan parasites. This data provides a quantitative measure of the in vitro potency of these agents.

Table 1: Antimalarial Activity of Selected Compounds against Plasmodium falciparum

| Compound | Strain(s) | IC50 | Reference |

| Epirubicin | W2 | 0.004 µM | [10] |

| Palbociclib | W2 | 0.056 µM | [10] |

| Pelinitib | W2 | 0.057 µM | [10] |

| MMV006087 | Dd2, 3D7, C235, Clinical Isolates | 22.13 nM (average) | [2] |

| MMV085203 | Dd2, 3D7, C235, Clinical Isolates | 137.90 nM (average) | [2] |

Table 2: Antileishmanial Activity of Selected Compounds against Leishmania spp.

| Compound | Species | Stage | IC50 | Reference |

| Dibucaine | L. infantum, L. major | Promastigote | 0.58 - 1.05 µg/mL | [1] |

| Domperidone | L. infantum, L. major | Promastigote | 6.30 - 8.17 µg/mL | [1] |

| Acebutolol | L. infantum, L. major | Amastigote | 13.84 - 66.81 µg/mL | [1] |

| Compound 24 | L. donovani | Amastigote | 3.0 - 32.7 µM | [27] |

| Amphotericin B | L. donovani | Promastigote | 0.060 µM | [3] |

Table 3: Antitrypanosomal Activity of Selected Compounds against Trypanosoma spp.

| Compound | Species | IC50 | Reference |

| OGHL00133 | T. brucei brucei | 0.0051 µM | [25] |

| OGHL00169 | T. brucei brucei | 0.85 µM | [25] |

| Miconidin | T. cruzi (epimastigote) | 2.6 µM | [21] |

| Primin | T. cruzi (epimastigote) | 5.7 µM | [21] |

| Benznidazole | T. cruzi (epimastigote) | 39.5 µM | [21] |

Table 4: Antigiardial and Antitrichomonal Activity of Selected Compounds

| Compound | Parasite | IC50 | Reference |

| MMV007384 | Giardia lamblia | 0.6 - 0.8 µM | [6] |

| MMV019690 | Giardia lamblia | 0.9 µM | [6] |

| Metronidazole | Trichomonas vaginalis (sensitive) | 1.7 µM | [15] |

| Compound 6 | Trichomonas vaginalis (resistant) | 1.3 µM | [15] |

| Compound 10 | Trichomonas vaginalis (resistant) | 0.5 µM | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay ([3H]-Hypoxanthine Incorporation)

This protocol is adapted from a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[28]

Materials:

-

P. falciparum culture (e.g., 3D7, W2 strains)

-

Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)

-

Human erythrocytes (type O+)

-

96-well microtiter plates

-

Test compounds and control drugs (e.g., chloroquine, artemisinin)

-

[3H]-hypoxanthine

-

Cell harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate.

-

Add P. falciparum-infected erythrocytes (1% parasitemia, 2.5% hematocrit) to each well.

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.

-

Add [3H]-hypoxanthine to each well and incubate for an additional 24 hours.

-

Harvest the contents of each well onto a glass fiber filter using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Antileishmanial Susceptibility Assay (Resazurin Reduction Assay)

This protocol describes a method for determining the in vitro activity of compounds against both promastigote and amastigote stages of Leishmania species.[29]

Materials:

-

Leishmania spp. culture (e.g., L. donovani, L. major)

-

M199 medium (for promastigotes) or RPMI-1640 (for amastigotes) supplemented with fetal bovine serum (FBS)

-

J774A.1 macrophage cell line

-

96-well microtiter plates

-

Test compounds and control drug (e.g., Amphotericin B)

-

Resazurin solution

-

Fluorometer

Procedure for Promastigote Assay:

-

Seed promastigotes in logarithmic growth phase into a 96-well plate.

-

Add serial dilutions of the test compounds.

-

Incubate for 48 hours at 26°C.

-

Add resazurin solution and incubate for another 24 hours.

-

Measure fluorescence (excitation 530 nm, emission 590 nm).

-

Calculate the IC50 value.

Procedure for Amastigote Assay:

-

Seed J774A.1 macrophages in a 96-well plate and incubate for 24 hours at 37°C with 5% CO2.

-

Infect the macrophages with stationary-phase promastigotes and incubate for 24 hours.

-

Remove non-internalized promastigotes by washing.

-

Add fresh medium containing serial dilutions of the test compounds.

-

Incubate for 48 hours.

-

Add resazurin solution and incubate for 24 hours.

-

Measure fluorescence and calculate the IC50 value.

Protocol 3: Intracellular Calcium Measurement in Trypanosoma cruzi

This protocol outlines a method to measure changes in intracellular calcium levels in T. cruzi in response to drug treatment using a fluorescent calcium indicator.[23]

Materials:

-

Trypanosoma cruzi trypomastigotes

-

Loading buffer (e.g., Hanks' Balanced Salt Solution with 10 mM glucose)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Test compounds

-

Fluorometer or fluorescence microscope

Procedure:

-

Harvest and wash T. cruzi trypomastigotes.

-

Resuspend the parasites in loading buffer containing Fluo-4 AM and Pluronic F-127.

-

Incubate for 30-60 minutes at 37°C in the dark to allow for dye loading.

-

Wash the parasites to remove extracellular dye.

-

Resuspend the loaded parasites in fresh loading buffer.

-

Measure the baseline fluorescence.

-

Add the test compound and continuously monitor the change in fluorescence over time.

-

A positive control (e.g., ionomycin) can be used to induce a maximal calcium influx.

Protocol 4: Apoptosis Assay in Protozoa using Annexin V Staining

This protocol describes the detection of apoptosis-like cell death in protozoan parasites by measuring the externalization of phosphatidylserine (PS) using Annexin V.[5][30]

Materials:

-

Protozoan parasite culture

-

Test compounds

-

Annexin V-FITC (or other fluorescent conjugate)

-

Propidium Iodide (PI)

-

Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Treat the parasite culture with the test compound for a specified period to induce apoptosis.

-

Harvest and wash the parasites.

-

Resuspend the parasites in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the discovery of new antiprotozoal agents.

Caption: General workflow for antiprotozoal drug discovery.

Caption: The PI3K/Akt signaling pathway as a target in Leishmania.

Caption: Calcium signaling pathways as drug targets in protozoa.

Conclusion

The exploration of novel biological targets in protozoan parasites is a vibrant and essential field of research. The unique metabolic and signaling pathways of these organisms provide a rich landscape for the discovery of new antiprotozoal agents. This technical guide has provided an overview of some of the most promising targets, along with the quantitative data and experimental methodologies to aid researchers in this critical endeavor. The continued investigation into the fundamental biology of these pathogens, coupled with innovative drug discovery approaches, holds the key to overcoming the challenge of drug resistance and reducing the global burden of protozoan diseases.

References

- 1. Approved drugs successfully repurposed against Leishmania based on machine learning predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Investigating Antiprotozoal Chemotherapies with Novel Proteomic Tools—Chances and Limitations: A Critical Review [mdpi.com]

- 5. Apoptotic markers in protozoan parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel in vitro image-based assay identifies new drug leads for giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Leishmania promastigotes activate PI3K/Akt signalling to confer host cell resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Potential Kinase Inhibitors within the PI3K/AKT Pathway of Leishmania Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K signaling in Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. docta.ucm.es [docta.ucm.es]

- 16. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Regulation of intracellular calcium homeostasis in Trypanosoma cruzi. Effects of calmidazolium and trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Disruption of Intracellular Calcium Homeostasis as a Therapeutic Target Against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]

- 26. Determination of antiprotozoal drug mechanisms by metabolomics approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.rsc.org [pubs.rsc.org]

- 28. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: In Vitro Antileishmanial Activity Testing of Antileishmanial Agent-16

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents in various clinical forms, with the visceral form being fatal if left untreated.[1][2] Current therapeutic options are limited by issues of toxicity, emerging parasite resistance, and high cost, necessitating the discovery and development of new, effective, and safer antileishmanial agents.[1][3][4] Antileishmanial agent-16 (also known as compound 14c) has been identified as a potent compound against Leishmania major promastigotes and amastigotes with an IC50 of 0.59 µM and 0.81 µM, respectively.[5] It has also demonstrated a good safety profile against mammalian VERO cells.[5]

This document provides a detailed protocol for the in vitro determination of the antileishmanial activity of this compound against both the extracellular promastigote and intracellular amastigote stages of the Leishmania parasite. Additionally, a protocol for assessing the cytotoxicity of the compound against a mammalian cell line is included to determine its selectivity index.

Experimental Protocols

General Laboratory Requirements

-

Biosafety cabinet (Class II)

-

CO2 incubator

-

Inverted microscope

-

Spectrophotometer or fluorometer capable of reading 96-well plates

-

Hemocytometer or automated cell counter

-

Standard cell culture flasks, plates (96-well), and consumables

-

Refrigerated centrifuge

In Vitro Anti-promastigote Activity Assay

This assay determines the direct effect of this compound on the extracellular, motile form of the parasite.

Materials and Reagents:

-

Leishmania species (e.g., L. major, L. donovani) promastigotes

-

RPMI-1640 medium or M199 medium[6]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Resazurin sodium salt solution or MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution[7]

-

Positive control drug (e.g., Amphotericin B, Miltefosine)[3][8]

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Parasite Culture: Culture Leishmania promastigotes in complete medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 24-26°C.[6] Maintain parasites in the logarithmic growth phase for the assay.

-